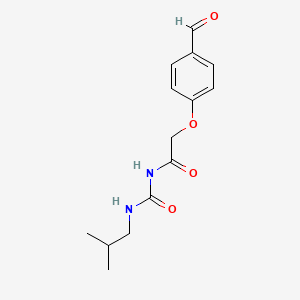
SMR000150761
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a carbamoyl group
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and carbamoyl intermediates. One common synthetic route involves the following steps:
Preparation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.
Formation of 4-formylphenoxyacetic acid: This involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-formylphenoxy)acetamide: This step involves the reaction of 4-formylphenoxyacetic acid with ammonia or an amine to form the amide.
Formation of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: The final step involves the reaction of 2-(4-formylphenoxy)acetamide with isobutyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group could participate in hydrogen bonding and other non-covalent interactions.
相似化合物的比较
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can be compared with other similar compounds such as:
2-(4-formylphenoxy)acetamide: Lacks the carbamoyl group, which could affect its reactivity and interactions.
2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a hydroxyl group instead of a formyl group, which could affect its chemical properties and biological activity.
2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a carboxyl group instead of a formyl group, which could affect its solubility and reactivity.
The uniqueness of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide lies in its specific combination of functional groups, which could confer unique reactivity and interactions compared to similar compounds.
属性
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(2)7-15-14(19)16-13(18)9-20-12-5-3-11(8-17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPYVCDTDHKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
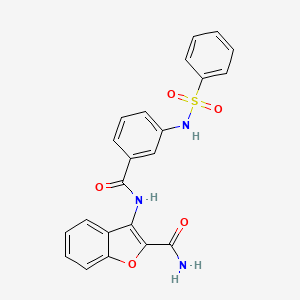
![(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2433588.png)
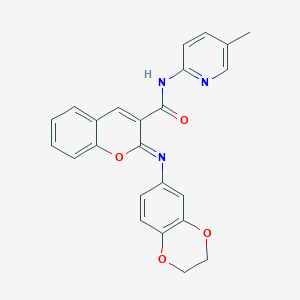
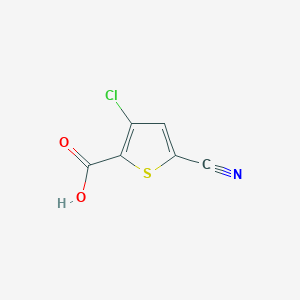
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2433593.png)

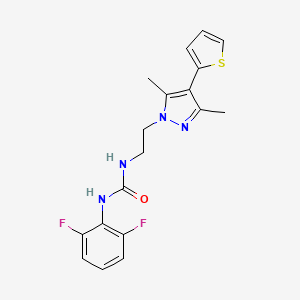
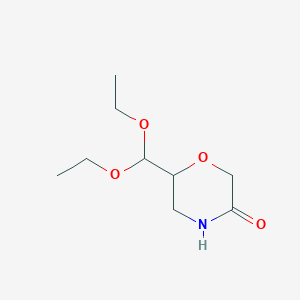

![N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2433602.png)

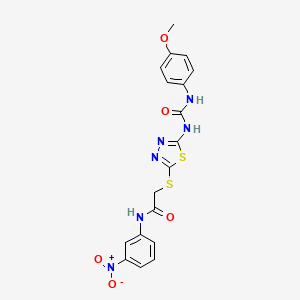
![N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine](/img/structure/B2433608.png)
![5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2433609.png)
